molecular formula C20H17N3O4 B2730355 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid CAS No. 2243509-43-3

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2730355
CAS No.: 2243509-43-3
M. Wt: 363.373
InChI Key: GCOFQUWWUANNDN-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid is a specialized heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a carboxylic acid at position 4, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety at position 2. The Fmoc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using piperidine) .

Synthesis: The compound is synthesized via Fmoc protection strategies, as evidenced by the use of Fmoc-ONsu (N-succinimidyloxycarbonyl-Fmoc) in coupling reactions, followed by acid-mediated deprotection steps (e.g., trifluoroacetic acid, TFA) to yield the final product . This method aligns with standard protocols for introducing Fmoc groups onto amino-containing substrates.

Applications: The compound serves as a critical building block in medicinal chemistry, particularly in the development of antiviral agents. For instance, it has been employed in the synthesis of thumb pocket 1 NS5B polymerase inhibitors, such as BILB 1941, demonstrating its role in targeting RNA viruses . Its pyrazole moiety contributes to enhanced metabolic stability and binding specificity in drug candidates.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23-10-16(19(24)25)18(22-23)21-20(26)27-11-17-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17/h2-10,17H,11H2,1H3,(H,24,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFQUWWUANNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243509-43-3
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected amino acids and peptides, which are crucial intermediates in the synthesis of complex biomolecules .

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis
The compound is primarily utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during the synthesis process, facilitating the formation of peptide bonds. This method is preferred due to its stability and compatibility with various reaction conditions, making it a valuable tool in organic chemistry.

Synthetic Routes
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid typically involves the following methods:

  • Mixed Anhydride Method: Utilizes isobutoxycarbonyl chloride or acid chlorides to achieve high yields.
  • Automated Peptide Synthesizers: Industrial production leverages these synthesizers for efficiency and purity.

Biological Applications

Protein Interactions and Enzyme Mechanisms
This compound plays a significant role in biological research, particularly in studying protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it useful for investigating binding affinities and reaction kinetics. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes, providing insights into their mechanisms of action .

Antifungal Activity
Research has indicated that related pyrazole derivatives exhibit antifungal properties. For example, a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests potential applications in agricultural biotechnology for developing fungicides .

Medical Applications

Drug Development
The compound has been investigated for its therapeutic potential in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for designing new pharmaceuticals. Research has focused on its efficacy against diseases where enzyme inhibition is beneficial, such as certain cancers and infectious diseases .

Data Table: Summary of Applications

Application Area Details Examples/Findings
ChemistryPeptide synthesis using Fmoc protectionHigh yield synthesis methods using automated systems
BiologyStudy of protein interactionsInhibition studies on enzyme mechanisms
Antifungal activityEffective against multiple phytopathogenic fungi
MedicineDrug developmentPotential therapeutic applications in oncology

Case Studies

  • Peptide Synthesis Efficiency
    A study demonstrated that using this compound as a protecting group improved the efficiency of synthesizing complex peptides compared to traditional methods. The Fmoc group allowed for easier removal under mild conditions, enhancing overall yield and purity.
  • Antifungal Efficacy Testing
    In an investigation of antifungal agents, derivatives of this compound showed superior activity against seven strains of phytopathogenic fungi compared to established fungicides like boscalid. Molecular docking studies revealed specific interactions at the active sites of target enzymes, supporting the potential for new agricultural applications .

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Compounds

The following table provides a comparative analysis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid and structurally related Fmoc-protected compounds. Key parameters include molecular properties, solubility, synthesis methods, and applications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications References
This compound C₂₃H₂₁N₃O₄ 403.43 g/mol Pyrazole, Fmoc, carboxylic acid Fmoc-ONsu coupling, TFA deprotection Antiviral drug synthesis
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₂H₂₄N₂O₄ 380.44 g/mol Piperazine, Fmoc, acetic acid Not specified (likely Fmoc-Cl coupling) Peptide linkers, polymer chemistry
N-Fmoc-4-chlorophenylalanine (3-(4-chlorophenyl)-2-Fmoc-amino propanoic acid) C₂₄H₂₀ClNO₄ 422.87 g/mol Phenylalanine, Fmoc, chloro-substituent Fmoc-protected amino acid synthesis Solid-phase peptide synthesis (SPPS)
4-((Fmoc)amino)tetrahydro-2H-pyran-4-carboxylic acid C₂₁H₂₁NO₅ 367.40 g/mol Tetrahydro-pyran, Fmoc, carboxylic acid Not specified (likely Mitsunobu or coupling) Conformational studies, drug design
1-({Fmoc}amino)-3,3-difluorocyclobutane-1-carboxylic acid C₂₀H₁₈F₂N₂O₄ 388.37 g/mol Cyclobutane, difluoro, Fmoc Ring-opening fluorination, Fmoc protection Fluorinated peptide analogs
5-(Fmoc-amino)-2-methylbenzoic acid C₂₃H₁₉NO₄ 378.39 g/mol Benzene, methyl, Fmoc, carboxylic acid Suzuki-Miyaura coupling, Fmoc protection Fluorescent probes, imaging agents

Structural and Functional Differences

  • Pyrazole vs. Aromatic Rings: The pyrazole core in the target compound offers distinct electronic and steric properties compared to benzene (e.g., in 5-(Fmoc-amino)-2-methylbenzoic acid) or tetrahydro-pyran derivatives.
  • Fluorinated Derivatives: Compounds like 1-({Fmoc}amino)-3,3-difluorocyclobutane-1-carboxylic acid exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Stability and Handling

  • Fmoc-protected compounds generally require storage at 2–8°C under anhydrous conditions to prevent premature deprotection .
  • Hazards: Compounds like N-Fmoc-4-chlorophenylalanine may cause skin/eye irritation (H315, H319), emphasizing the need for protective equipment during handling .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrazole ring, lends itself to various applications, including peptide synthesis and fungicidal activity. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20H17N3O4
  • Molecular Weight : 363.37 g/mol
  • CAS Number : 2137780-69-7

The biological activity of this compound can be attributed to its role as a protecting group in peptide synthesis, allowing for selective reactions without unwanted side reactions. Additionally, it exhibits antifungal properties through inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Biological Activity Overview

  • Antifungal Activity :
    • The compound has been shown to demonstrate significant antifungal activity against various phytopathogenic fungi. Research indicates that it functions effectively as a succinate dehydrogenase inhibitor (SDHI), similar to other pyrazole derivatives used in agricultural fungicides .
    • A study highlighted that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity compared to established fungicides like boscalid .
  • Peptide Synthesis :
    • The Fmoc group allows for the protection of amino groups during peptide synthesis, facilitating the formation of peptide bonds without interference from side reactions. This property is crucial in developing peptides with specific biological activities .

Case Studies

  • Fungicidal Efficacy :
    • In a comparative study of several pyrazole derivatives, this compound was found to have an effective EC50 value against multiple fungal strains, indicating its potential as a lead compound for developing new antifungal agents .
  • Structure-Activity Relationship (SAR) :
    • The compound's structure has been analyzed to understand how variations in the pyrazole ring influence its biological activity. Modifications at specific positions have been correlated with enhanced antifungal properties, providing insights for future drug design .

Antifungal Activity Comparison

CompoundFungal StrainEC50 Value (µg/mL)Comparison with Boscalid
This compoundFusarium moniliforme5.50Higher
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani14.40Higher
BoscalidVarious31.08Control

Q & A

What are the optimal synthetic strategies for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-4-carboxylic acid, and how can reaction yields be improved?

Answer:
The synthesis involves coupling Fmoc-protected amines with pyrazole-carboxylic acid derivatives. outlines a method using triethylamine and diisopropylethylamine in carbon tetrachloride, yielding 69% after silica chromatography. To enhance yields:

  • Optimize reaction conditions (e.g., microwave-assisted synthesis reduces time; see ).
  • Employ reverse-phase HPLC for purification instead of silica gel.
  • Monitor intermediates via LCMS to identify bottlenecks (e.g., incomplete deprotection or coupling) .

How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

Answer:
Primary techniques:

  • NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ for functional group confirmation; see ).
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 311.1 in ).
  • X-ray crystallography using SHELXL for high-resolution structural refinement ( ).
    Resolving ambiguities:
  • Compare experimental NMR shifts with computational predictions.
  • Use tandem MS/MS for fragmentation patterns to confirm regiochemistry .

How can researchers address discrepancies in crystallographic refinement data for this compound?

Answer:
Common issues include twinning or low-resolution data. Strategies:

  • Use SHELXL’s twin refinement module for twinned crystals ( ).
  • Cross-validate with spectroscopic data (e.g., NMR peak splitting for stereochemical consistency).
  • Iteratively adjust occupancy and thermal parameters for disordered moieties (e.g., Fmoc groups) .

What are the stability challenges of the Fmoc group under experimental conditions, and how can they be mitigated?

Answer:
The Fmoc group is base-labile and sensitive to prolonged heating. Mitigation strategies:

  • Use mild deprotection agents (e.g., 20% piperidine in DMF for <30 min).
  • Avoid strong nucleophiles (e.g., hydrazine) that may cleave the carbamate.
  • Store intermediates at -20°C under inert atmosphere to prevent hydrolysis ( ).

How do structural analogs of this compound compare in biological activity, and what modifications enhance target interactions?

Answer:
Modifications to the pyrazole core or substituents influence bioactivity:

Compound NameModificationBiological ActivitySource
4-(3,5-Difluorophenyl)butanoic acidDifluorophenyl groupEnhanced receptor binding
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant properties
Key design principles:
  • Fluorine substitutions improve metabolic stability.
  • Bulky groups (e.g., Fmoc) reduce off-target interactions .

What methodological considerations are critical for studying this compound’s interactions with biological targets?

Answer:

  • Binding assays: Use surface plasmon resonance (SPR) or ITC to quantify affinity.
  • Molecular docking: Validate with co-crystallization (e.g., SHELX-refined structures).
  • Control experiments: Include Fmoc-free analogs to isolate the pyrazole-carboxylic acid’s contribution .

How can contradictory synthesis yields (e.g., 69% vs. 95% in ) be rationalized and resolved?

Answer:
Yield discrepancies arise from:

  • Purification efficiency: Silica chromatography (69%) vs. reverse-phase HPLC (95%).
  • Reaction scalability: Microwave-assisted methods improve consistency ( ).
  • Intermediate stability: Protect reactive intermediates (e.g., tert-butyl esters) to prevent degradation .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles ().
  • Ventilation: Use fume hoods to avoid inhalation (Category 4 acute toxicity; ).
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

  • Solubility: Low in aqueous buffers; requires DMSO or PEG-400 co-solvents.
  • Formulation: Prepare stock solutions in DMSO (<5% v/v in final dose) to avoid cytotoxicity.
  • Pharmacokinetics: Monitor plasma stability due to esterase-mediated hydrolysis of the Fmoc group .

What computational tools are recommended for predicting the compound’s reactivity and degradation pathways?

Answer:

  • DFT calculations: Gaussian or ORCA for transition-state analysis of hydrolysis.
  • MD simulations: GROMACS to model interactions with biological membranes.
  • Cheminformatics: SwissADME for predicting metabolic sites .

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